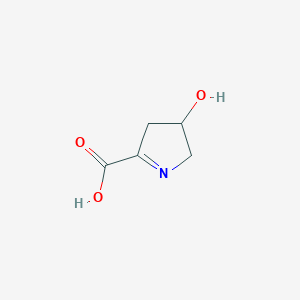

1-Pyrroline-4-hydroxy-2-carboxylate

Descripción general

Descripción

1-Pyrroline-4-hydroxy-2-carboxylate is an enzyme that catalyzes the chemical reaction . It belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in cyclic amidines . This enzyme is also called HPC deaminase .

Synthesis Analysis

The bacterial pathway of L-hydroxyproline metabolism involves different types of D-hydroxyproline dehydrogenases and unique this compound deaminase . These genes were clustered together with genes encoding other catalytic enzymes on the bacterial genomes .Molecular Structure Analysis

The crystal structure of this compound deaminase from Brucella melitensis with covalently bound substrate has been determined .Chemical Reactions Analysis

In enzymology, a this compound deaminase is an enzyme that catalyzes the chemical reaction . The two substrates of this enzyme are this compound and H2O, whereas its two products are 2,5-dioxopentanoate and NH3 .Physical and Chemical Properties Analysis

The molecular formula of this compound is C5H7NO3. It has an average mass of 129.114 Da and a monoisotopic mass of 129.042587 Da .Aplicaciones Científicas De Investigación

Biochemical Significance in Plants

- Distribution and Seasonal Variation : In a study on Santalum album L., it was found that 4-hydroxy-Δ1-pyrroline-2-carboxylic acid forms as an intermediate in a specific biochemical reaction. This compound, under certain conditions, decarboxylates to yield γ-amino-β-hydroxybutyric acid, indicating its biochemical significance in plants (Radhakrishnan, Gopalkrishnan & Giri, 1961).

Role in Biochemical Inhibition

- Inhibition of Proline Racemase : Δ-1-Pyrroline-2-carboxylate is identified as a potent inhibitor of proline racemase from Clostridium sticklandii. This suggests its application in studying enzyme inhibition and possibly in therapeutic contexts where modulation of proline racemase is relevant (Keenan & Alworth, 1974).

Chromatographic Analysis

- Analytical Biochemistry : The compound has been analyzed using amino acid analyzer conditions, highlighting its stability and interaction with other biochemical compounds. This provides insights into its use in analytical biochemistry for the study of amino acids and related compounds (Heacock, Williams, Frank & Adams, 1975).

Synthesis and Reactivity Studies

- Synthesis and Tautomerism : Research on the synthesis of 3-hydroxypyrroles and its carboxylates provides insights into the tautomerism and reactivity of these compounds, contributing to our understanding of pyrrole chemistry and potential applications in synthesis (Momose, Tanaka, Yokota, Nagamoto & Yamada, 1979).

Metabolic Studies

- Formation and Excretion Studies : Studies on the formation and excretion of pyrrole-2-carboxylate in animals like rats provide insights into the metabolic pathways involving hydroxy-L-proline and its conversion to delta1-pyrroline-4-hydroxy-2-carboxylate, indicating its physiological importance (Heacock & Adams, 1975).

Enzyme Interaction Studies

- Interaction with Glucosamine-6-phosphate Synthase : Pyrroline-5-carboxylate, related to this compound, has been studied for its inhibitory action on glucosamine-6-phosphate synthase, adding to the understanding of regulatory mechanisms in amino acid metabolism (Bearne & Wolfenden, 1995).

Applications in Human Health

- Formation and Excretion in Humans : Understanding the formation and excretion of related compounds in humans, particularly in the context of hydroxyprolinemia, can provide crucial insights into metabolic disorders and the role of these compounds in human health (Heacock & Adams, 1974).

Chemical Synthesis

- Synthesis of Complex Molecules : The role of pyrrole derivatives, including 1-pyrroline-2-carboxylate, in the synthesis of complex molecules such as ryanodol and ryanodine, demonstrates their significance in advanced organic synthesis and pharmaceutical research (Masuda, Koshimizu, Nagatomo & Inoue, 2016).

Novel Reaction Pathways

- Exploring Reaction Mechanisms : Research on the synthesis of pyrroles and pyrazines illustrates the use of 1-pyrroline derivatives in understanding reaction mechanisms, which is crucial for the development of new synthetic methods (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin & Agafonova, 2017).

Metabolic Pathway Analysis

- Understanding Metabolic Pathways : Investigating the formation of pyrrole-2-carboxylic acid from L-hydroxyproline in rat tissues sheds light on specific metabolic pathways and enzyme activities, furthering our understanding of amino acid metabolism (Iguchi, Mori, Ohyama & Matsumura, 1973).

Synthesis and Biological Activity

- Synthesis of Derivatives : The synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates and their antibacterial and immunobiological activities demonstrate the potential of these derivatives in therapeutic applications (Gein, Bobrovskaya, Odegova, Krylova, Gein, Sopova & Gein, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMLMYXPXUTBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331483 | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9054-77-7 | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

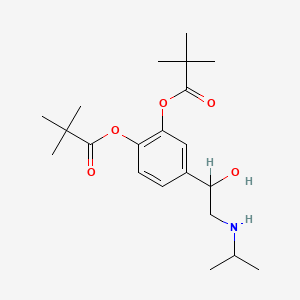

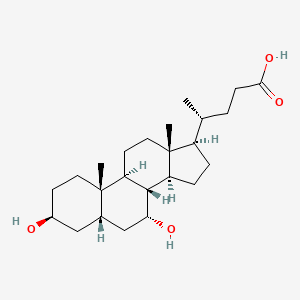

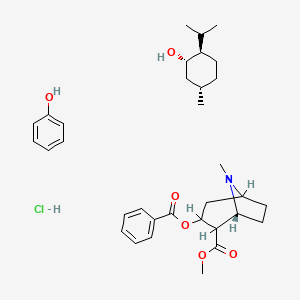

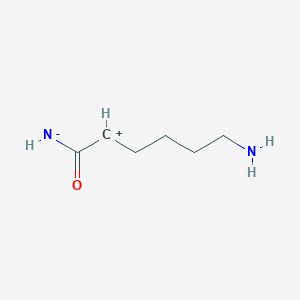

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)

![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)

![Diethylaminoethyl 2-[(2,3-dimethylphenyl)amino]benzoate](/img/structure/B1216038.png)